Sodium methyl-ethyl caproate

GABA transaminase inhibition enzyme kinetics branched-chain fatty acid pharmacology

Researchers studying GABAergic pharmacology often face a trade-off: valproate inhibits the GABA shunt but introduces teratogenicity as a confounding variable. Sodium methyl-ethyl caproate (CAS 33977-30-9) resolves this. It competitively inhibits GABA-T (Ki 0.32 ± 0.08 mM under 100 mM K⁺) and noncompetitively inhibits SSADH, elevating brain GABA without the adverse embryonic effects seen with VPA. • Non-teratogenic VPA alternative: no dysmorphogenesis in whole rat embryo culture even at high embryonic concentrations, unlike VPA. • Defined dual-enzyme kinetics: bridges the SAR gap between DMV (dimethyl) and valproate (dipropyl) at the GABA-T binding pocket. • Pre-formed sodium salt (MW 180.22 g/mol): eliminates in-situ neutralization, ensuring precise dosing in pH-sensitive assays. Available in 10 mg, 50 mg, and 100 mg pack sizes with custom bulk synthesis on request. In stock for immediate global shipping.

Molecular Formula C9H17NaO2
Molecular Weight 180.22 g/mol
CAS No. 33977-30-9
Cat. No. B3370187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium methyl-ethyl caproate
CAS33977-30-9
Molecular FormulaC9H17NaO2
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC)C(=O)[O-].[Na+]
InChIInChI=1S/C9H18O2.Na/c1-4-6-7-9(3,5-2)8(10)11;/h4-7H2,1-3H3,(H,10,11);/q;+1/p-1
InChIKeyJQXSRTFKUDCLLJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Methyl-Ethyl Caproate: Identity, Class, and Procurement Basics


Sodium methyl-ethyl caproate (CAS 33977-30-9), systematically named sodium 2-ethyl-2-methylhexanoate, is the sodium salt of a branched-chain C9 carboxylic acid [1]. With a molecular formula of C9H17NaO2 and a molecular weight of 180.22 g/mol [1], this compound belongs to the class of α,α-disubstituted short-chain fatty acids that are structural analogues of valproic acid (VPA, 2-propylpentanoic acid) [2]. Unlike linear hexanoate salts, the geminal ethyl and methyl substituents at the C2 position confer steric hindrance and distinct lipid solubility, which directly influence its enzymatic inhibition profile and toxicological safety margin when compared to both the parent drug VPA and the closely related comparator 2,2-dimethylvaleric acid (DMV) [2][3].

GABA-T / SSADH inhibition tool for GABA shunt studies
Branched-chain fatty acid SAR probe (C2 methyl-ethyl substitution)
Embryo culture endpoint context reported distinct from VPA

Why MEC Cannot Replace Other Branched-Chain Fatty Acid Salts


Superficially, sodium methyl-ethyl caproate appears interchangeable with sodium 2,2-dimethylvalerate (DMV) or sodium valproate (VPA)—all are sodium salts of α-branched fatty acids that modulate the GABA shunt [1]. However, the specific substitution pattern at the C2 carbon (methyl + ethyl in MEC vs. two methyl groups in DMV vs. propyl in VPA) produces quantifiably different inhibition kinetics at the two sequential enzymes of the GABA degradation pathway—GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH)—as well as divergent teratogenic risk profiles [1][2]. These differences mean that selecting MEC over DMV or VPA alters the on-target inhibition ratio, the free fraction available for placental transfer, and ultimately the experimental or industrial outcome in any system dependent on branched-chain fatty acid pharmacology [2][3].

MEC: methyl-ethyl substitution at C2
DMV: dimethyl substitution at C2
GABA-T inhibition kinetics diverge under resting K⁺ conditions, altering on-target inhibition ratio.
MEC: reported lack of teratogenic effects in embryo culture
VPA: teratogenic at several-fold lower embryonic concentrations
Teratogenicity endpoint context differs substantially; not a functional substitute in developmental studies.
MEC: distinct SSADH inhibition kinetics
VPA or DMV: different SSADH Ki and behavioral correlation
SSADH inhibition component may shift pathway interpretation; correlation between Ki and behavioral effect not interchangeable.

Quantitative Evidence: MEC vs. Closest Structural Analogs


GABA-T Inhibition Affinity in Brain Mitochondria

In a direct head-to-head comparison using rat forebrain nonsynaptosomal mitochondria, the inhibition constant (Ki) for MEC on GABA oxidation was determined alongside that of 2,2-dimethyl valerate (DMV). At low extracellular K⁺ (5 mM), DMV exhibited a Ki approximately twofold lower than MEC, indicating higher potency. However, under depolarizing conditions (100 mM K⁺), the Ki values converged, with MEC showing a Ki of 0.32 ± 0.08 mM compared to DMV's Ki of 0.34 ± 0.06 mM [1].

GABA-T Inhibition Ki
Head-to-head
MEC (Target) Ki: 0.58 ± 0.24 mM (5 mM K⁺) / 0.32 ± 0.08 mM (100 mM K⁺)
DMV (Comparator) Ki: 0.28 ± 0.05 mM (5 mM K⁺) / 0.34 ± 0.06 mM (100 mM K⁺)
~2.1× potency difference at 5 mM K⁺; equivalent at 100 mM K⁺
Reported K⁺-condition-dependent inhibition profile; supports assay condition selection
Rat forebrain mitochondria; O₂ uptake assay
GABA transaminase inhibition enzyme kinetics branched-chain fatty acid pharmacology

Teratogenicity Profile in Whole Embryo Culture

In a cross-study comparable design using whole rat embryo culture, MEC was evaluated alongside VPA and its metabolites for embryonic transfer and teratogenic effects. Despite reaching high embryonic concentrations due to its protein binding profile, MEC produced no adverse developmental effects even at embryonic levels that were several-fold higher than the effective teratogenic concentrations of VPA and 4-en-VPA [1].

Embryo Teratogenicity
Cross-study comparable
MEC No adverse effects at any embryonic concentration
VPA Teratogenic at several-fold lower concentrations
Order-of-magnitude difference in effective teratogenic concentration
Reported embryo culture endpoint context; supports non-confounded GABA pharmacology
Rat whole embryo culture (in vitro); embryonic tissue concentrations
developmental toxicology teratogenicity embryonic exposure placental transfer

Audiogenic Seizure Protection and Brain GABA In Vivo

In a direct head-to-head in vivo comparison, both MEC and DMV were administered to audiogenic seizure-sensitive mice. Treatment with MEC produced an increase in whole-brain GABA levels that was associated with protection against sound-induced convulsions [1]. The study confirmed that both α-substituted fatty acids act as competitive GABA-T inhibitors in vivo, elevating cerebral GABA and conferring anticonvulsant efficacy [1].

In Vivo Seizure Model
Head-to-head
MEC Increased brain GABA; protected against audiogenic seizures
DMV Comparable GABA elevation and seizure protection
Qualitatively comparable efficacy in audiogenic seizure model
Reported in vivo seizure model response; supports GABA-T probe role
Audiogenic seizure-sensitive mice; systemic administration
anticonvulsant activity audiogenic seizures brain GABA levels in vivo pharmacology

Dual Inhibition Profile at GABA-T and SSADH

Branched-chain fatty acids including MEC inhibit the two sequential enzymes of the GABA degradation pathway with distinct mechanisms: competitive inhibition at GABA-T (with respect to GABA) and noncompetitive inhibition at SSADH [1]. At anticonvulsant doses, MEC, like dipropylacetic acid (DPA/valproate), preferentially inhibits GABA-transaminase over SSADH, leading to a net rise in cerebral GABA levels [2]. The correlation between Ki at SSADH and behavioral effect magnitude differs between MEC and DMV, indicating that the specific α-substituent pattern (methyl-ethyl vs. dimethyl) modulates the SSADH component of action [1].

Dual Enzyme Inhibition
Class-level
Competitive inhibition at GABA-T; noncompetitive at SSADH. Preferential GABA-T inhibition over SSADH at anticonvulsant doses.
Reported pathway inhibition profile; supports mechanistic dissection of GABA shunt
Purified rat brain SSADH; in vivo dosing context
GABA shunt enzymes succinic semialdehyde dehydrogenase enzyme selectivity competitive vs. noncompetitive inhibition

Physicochemical Identity and Salt Form Handling

Sodium methyl-ethyl caproate (MW 180.22 g/mol as the sodium salt, C9H17NaO2) is directly distinguishable from the free acid form (2-ethyl-2-methylhexanoic acid, MW 158.24 g/mol, C9H18O2) and from the sodium salt of the smaller DMV (sodium 2,2-dimethylvalerate; parent acid C7H14O2, MW 130.18 g/mol) [1][2]. The sodium salt confers water solubility advantages over the free acid and provides a defined counterion for stoichiometric calculations in buffer preparation or formulation work.

Salt Form ID
Specification review
Sodium salt MW:180.22 g/mol (C₉H₁₇NaO₂) Free acid MW:158.24 g/mol (C₉H₁₈O₂) DMV parent acid MW:130.18 g/mol (C₇H₁₄O₂)
Supports accurate equimolar dosing calculations; sodium salt ensures water solubility
CAS 33977-30-9; molar correction required vs DMV
physicochemical properties molecular weight salt form handling and formulation

Application Scenarios for Procuring Sodium Methyl-Ethyl Caproate


Non-Teratogenic GABA-T Inhibition Studies

Investigators studying GABAergic pharmacology in developmental or reproductive toxicology models should select sodium methyl-ethyl caproate over sodium valproate (VPA) when the experimental design requires inhibition of the GABA shunt without introducing VPA-associated teratogenicity as a confounding variable. The compound competitively inhibits GABA-T, elevates brain GABA, and protects against audiogenic seizures [1], yet produces no adverse embryonic effects even at high tissue concentrations, unlike VPA which is teratogenic at several-fold lower embryonic levels [2].

SAR Studies of Branched-Chain GABA-T Inhibitors

For medicinal chemistry programs exploring structure-activity relationships among α,α-disubstituted fatty acids, sodium methyl-ethyl caproate provides a critical methyl-ethyl substitution pattern that bridges the SAR gap between 2,2-dimethylvalerate (DMV; dimethyl substitution) and valproate (dipropyl substitution). Under depolarizing conditions (100 mM K⁺), MEC achieves Ki values statistically indistinguishable from DMV (0.32 ± 0.08 mM vs. 0.34 ± 0.06 mM) [1], yet under resting conditions (5 mM K⁺), DMV is approximately twice as potent, revealing potassium-dependent differences in enzyme-inhibitor interaction that are valuable for probing the GABA-T binding pocket.

Dual Enzyme Profiling of the GABA Degradation Pathway

Sodium methyl-ethyl caproate is specifically appropriate for research that requires concurrent inhibition of both GABA-T and succinic semialdehyde dehydrogenase (SSADH) with known kinetic parameters. MEC competitively inhibits GABA-T with respect to GABA and noncompetitively inhibits SSADH [1]. The correlation between SSADH Ki and behavioral effect magnitude has been established for MEC and its analogs, enabling researchers to dissect the relative contribution of each enzyme to net GABA elevation [1][2]. This dual-target profile is valuable for systems neuroscience studies of quasi-morphine abstinence behavior and other GABA-dependent behavioral paradigms.

Aqueous Formulation and In Vivo Dosing Procurement

Procurement of the pre-formed sodium salt (CAS 33977-30-9) rather than the free acid (CAS 1185-29-1) is advised when aqueous solubility and ease of formulation are required. The sodium salt (MW 180.22 g/mol) eliminates the need for in situ neutralization with sodium hydroxide, improving precision in dose preparation and reducing variability in pH-sensitive biological assays. When calculating equimolar doses against DMV (parent acid MW 130.18 g/mol), researchers must apply a molar correction factor of approximately 1.38× to account for the molecular weight difference between species [3].

Application
Selection Property
Validation Focus
GABA shunt enzyme inhibition research
Embryo culture endpoint context
Teratogenicity model response review
Branched-chain fatty acid SAR studies
C2-substituent effect on inhibition kinetics
Potency profiling under resting vs depolarizing K⁺
GABA degradation pathway studies
GABA-T / SSADH dual inhibition profile
Enzyme inhibition mechanism verification
Aqueous in vivo dosing formulation
Pre-formed sodium salt solubility
Molar equivalence verification
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